molecular formula C12H15N3O B12628196 3-(Aminomethyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)phenol CAS No. 918812-49-4

3-(Aminomethyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)phenol

Cat. No.: B12628196
CAS No.: 918812-49-4
M. Wt: 217.27 g/mol
InChI Key: KARMGCLIZAHYCY-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)phenol is a synthetic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)phenol typically involves the reaction of 3,5-dimethyl-1H-pyrazole with a suitable phenolic compound under controlled conditions. One common method involves the use of ethyl bromoacetate and primary amines in the presence of an oxidizing agent such as phenacyl . The reaction conditions often require a solvent such as ethanol or methanol and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Phenacyl, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

3-(Aminomethyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)phenol has several scientific research applications:

    Medicinal Chemistry: It has been studied for its potential anticancer activity.

    Biology: The compound is used in biochemical assays to study enzyme interactions and inhibition.

    Agriculture: It is explored for its potential use as a pesticide or herbicide.

    Materials Science: The compound is investigated for its role in the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)phenol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The pathways involved can include inhibition of cell proliferation, induction of apoptosis, or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Aminomethyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)phenol is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound for research and industrial applications.

Properties

CAS No.

918812-49-4

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

3-(aminomethyl)-4-(3,5-dimethylpyrazol-1-yl)phenol

InChI

InChI=1S/C12H15N3O/c1-8-5-9(2)15(14-8)12-4-3-11(16)6-10(12)7-13/h3-6,16H,7,13H2,1-2H3

InChI Key

KARMGCLIZAHYCY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=C(C=C(C=C2)O)CN)C

Origin of Product

United States

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